![molecular formula C15H18N4O2 B2739445 (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-isopropoxyphenyl)methanone CAS No. 2034312-41-7](/img/structure/B2739445.png)
(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-isopropoxyphenyl)methanone
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Description
The compound contains a 1H-1,2,3-triazol-1-yl group and an azetidin-1-yl group. The 1H-1,2,3-triazol-1-yl group is a five-membered ring structure containing two nitrogen atoms and three carbon atoms. The azetidin-1-yl group is a four-membered ring structure containing one nitrogen atom and three carbon atoms .
Molecular Structure Analysis
The 1H-1,2,3-triazol-1-yl group is a structural fragment that makes compounds attractive for screening for biological activity, because it is an isostere of the amide bond, resistant to metabolic degradation, and can form hydrogen bonds, which is important for binding with biological targets .Scientific Research Applications
Anticancer Applications
1,2,4-triazole derivatives have shown promising anticancer properties . For instance, compounds 7d, 7e, 10a, and 10d showed promising cytotoxic activity against the Hela cell line . They also potently suppressed the proliferation of K562, KU812 human CML cells, and a panel of murine Ba/F3 cells ectopically expressing either Bcr-Abl (WT) or any of a panel of other Bcr-Abl mutants .
Antifungal Applications
1,2,3-triazole-4-carboxylic acid derivatives have been used for the synthesis of compounds that exhibited antifungal activity .
Antimicrobial Applications
These compounds have shown antimicrobial activity against the Mycobacterium tuberculosis strain H37Rv .
Antiviral Applications
1,2,3-triazole derivatives have shown antiviral activity against replication of influenza A and herpes simplex virus type 1 (HSV-1) .
Applications in Organic Synthesis
1,2,3-triazoles have found broad applications in organic synthesis .
Applications in Polymer Chemistry
1,2,3-triazoles have been used in polymer chemistry .
Applications in Supramolecular Chemistry
1,2,3-triazoles have been used in supramolecular chemistry .
Applications in Bioconjugation
properties
IUPAC Name |
(4-propan-2-yloxyphenyl)-[3-(triazol-1-yl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-11(2)21-14-5-3-12(4-6-14)15(20)18-9-13(10-18)19-8-7-16-17-19/h3-8,11,13H,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYBJINHTTJKQHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)N2CC(C2)N3C=CN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-isopropoxyphenyl)methanone |
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